Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the chlorophenyl and fluorophenyl groups would likely make the molecule quite bulky and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ester and ketone functional groups, as well as the halogen substituents on the phenyl rings. The ester could undergo hydrolysis, while the ketone could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and ketone groups could make it somewhat soluble in polar solvents. The halogen substituents could also influence its boiling and melting points .Scientific Research Applications
Molecular Docking and Structural Analysis
Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate and related compounds have been studied through molecular docking, vibrational, structural, electronic, and optical analyses. These compounds exhibit stability due to hyper-conjugative interactions and charge delocalization, analyzed using natural bond orbital (NBO) analysis. Their potential as nonlinear optical materials is indicated by their dipole moment and first hyperpolarizabilities. Theoretical Ultraviolet–Visible spectra analyses suggest these compounds have significant biological activities, potentially inhibiting Placenta growth factor (PIGF-1), hinting at their pharmacological importance (Vanasundari et al., 2018).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds structurally similar to methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate have been extensively explored. These studies include investigations into cyclic peroxides from alkenes and active methylene compounds, demonstrating moderate-to-good yields in the presence of Mn(OAc)2 and molecular oxygen. Such research underscores the chemical versatility and potential utility of these compounds in various synthetic pathways (Qian et al., 1992).
Biosynthesis and Ethylene Production
Research has also focused on the biosynthesis of ethylene from methionine, identifying 4-methylthio-2-oxobutanoate as a putative intermediate. This compound has been isolated from culture fluids of various bacteria and fungi, suggesting a role in ethylene biosynthesis pathways, which could have implications for understanding plant growth and development processes (Billington et al., 1979).
Nonlinear Optical Materials and Reactivity
Further studies have delved into the first order hyperpolarizability, molecular electrostatic potential, HOMO and LUMO analysis, and NBO analysis of related compounds. Such analyses contribute to understanding the reactivity, stability, and potential applications of these compounds in nonlinear optical materials and other technological applications (Raju et al., 2015).
Inhibitors of Kynurenine-3-Hydroxylase
Compounds structurally related to methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate have been identified as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors represent a significant advancement in the development of neuroprotective agents, providing a foundation for future research into treatments for neurological disorders (Drysdale et al., 2000).
Safety And Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it shows promise as a pharmaceutical, further studies could explore its efficacy and safety in biological systems. If it’s a novel compound, studies could explore its synthesis, properties, and potential applications .
properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO3/c1-22-17(21)15(12-3-2-4-14(19)9-12)10-16(20)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBRCKFSLRTDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.